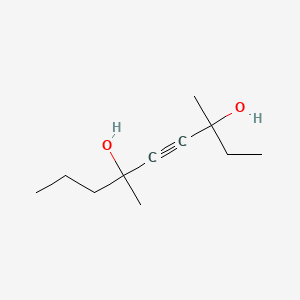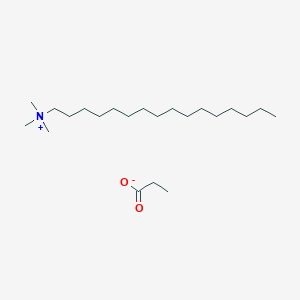
N,N,N-Trimethylhexadecan-1-aminium propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylhexadecan-1-aminium propanoate is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylhexadecan-1-aminium propanoate typically involves the quaternization of hexadecylamine with trimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, and the final product is subjected to rigorous quality control measures to ensure its purity and performance .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylhexadecan-1-aminium propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted ammonium compounds .
Applications De Recherche Scientifique
N,N,N-Trimethylhexadecan-1-aminium propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other nanomaterials.
Biology: The compound is employed in cell culture and molecular biology experiments as a detergent and cell lysis agent.
Medicine: It is used in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: The compound finds applications in the production of cosmetics, personal care products, and industrial cleaners
Mécanisme D'action
The mechanism of action of N,N,N-Trimethylhexadecan-1-aminium propanoate involves its interaction with cell membranes and other biological structures. The positively charged nitrogen atom allows the compound to bind to negatively charged surfaces, disrupting the integrity of cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent and a detergent in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Similar in structure but with a chloride ion instead of a propanoate group.
Cetyltrimethylammonium bromide: Contains a bromide ion instead of a propanoate group.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties
Uniqueness
N,N,N-Trimethylhexadecan-1-aminium propanoate is unique due to its specific propanoate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specialized applications where other quaternary ammonium compounds may not be as effective .
Propriétés
Numéro CAS |
41349-78-4 |
|---|---|
Formule moléculaire |
C22H47NO2 |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
hexadecyl(trimethyl)azanium;propanoate |
InChI |
InChI=1S/C19H42N.C3H6O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-3(4)5/h5-19H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
Clé InChI |
UTSNXNKAUUNUEQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


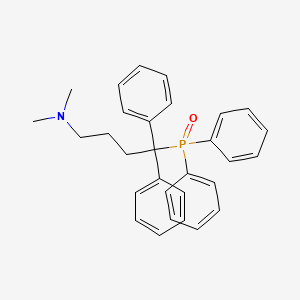

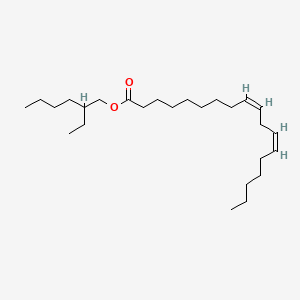
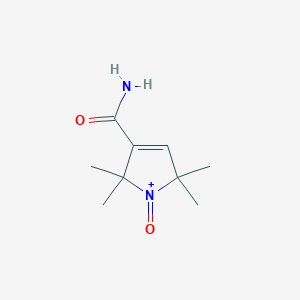
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)
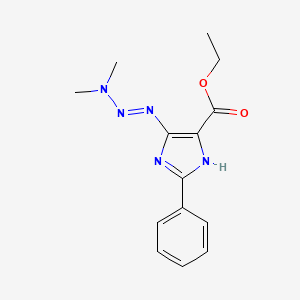

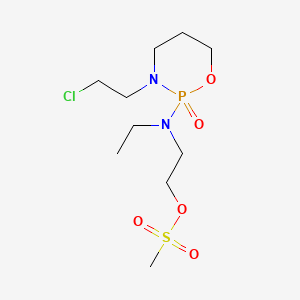
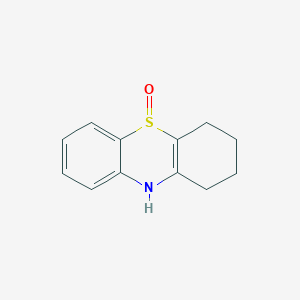


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
